2-Chloro-3-methylbenzyl amine HCl

Übersicht

Beschreibung

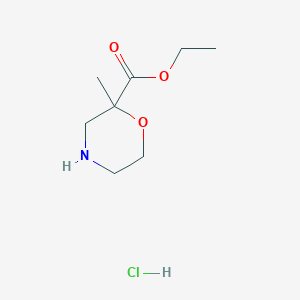

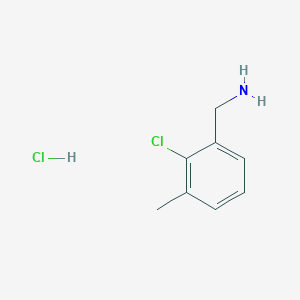

2-Chloro-3-methylbenzyl amine HCl is an organic compound with the molecular formula C7H10ClN2•HCl. It is a colorless, crystalline solid that is soluble in water and alcohols. 2-Chloro-3-methylbenzyl amine HCl is a primary amine, meaning it contains a nitrogen atom bonded to two hydrogen atoms. It is a versatile compound that is used in a variety of applications, from synthesis to drug development.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-3-methylbenzyl amine HCl: is a valuable intermediate in medicinal chemistry. It is used in the synthesis of various pharmaceutical compounds due to its amine functionality, which can act as a precursor for the formation of amide bonds, a common linkage in drugs . The compound’s ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating a wide range of therapeutic agents, including receptor ligands, enzyme inhibitors, and potential anticancer drugs .

Materials Science

In materials science, this compound contributes to the development of new polymers and catalysts. Its incorporation into polymer chains can alter the physical properties, such as thermal stability and mechanical strength, making it useful for creating specialized materials for industrial applications . Additionally, its role in the synthesis of catalysts can enhance chemical reactions used in material production.

Organic Electronics

2-Chloro-3-methylbenzyl amine HCl: plays a role in the field of organic electronics. Its chemical structure allows for the modification of electronic properties in organic semiconductor materials. These materials are used in the production of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), which are essential for energy-efficient lighting and solar cells .

Photovoltaics

The compound’s potential in photovoltaics is linked to its use in the synthesis of organic dyes and charge transport materials. These components are crucial for the efficiency of dye-sensitized solar cells (DSSCs), a type of solar cell that mimics photosynthesis in plants to convert solar energy into electricity .

Biomaterials

In the realm of biomaterials, 2-Chloro-3-methylbenzyl amine HCl can be utilized to create bioactive molecules that interact with biological systems. This interaction is vital for the design of materials that can be used in medical implants, tissue engineering, and drug delivery systems .

Sustainable Technologies

Lastly, the compound finds applications in sustainable technologies, particularly in environmental remediation. It can be used to synthesize materials that capture pollutants or convert harmful substances into less toxic forms. This application is critical in the efforts to reduce environmental pollution and develop greener chemical processes .

Eigenschaften

IUPAC Name |

(2-chloro-3-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPDYTMQESZUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methylbenzyl amine HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)

![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)

![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)

![2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride](/img/structure/B1435881.png)

![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)

![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)

![1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1435885.png)

![7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1435887.png)